Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate
CAS No.:
Cat. No.: VC17707439
Molecular Formula: C11H17F2NO2
Molecular Weight: 233.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17F2NO2 |
|---|---|
| Molecular Weight | 233.25 g/mol |
| IUPAC Name | methyl 3,3-difluoro-1-piperidin-3-ylcyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C11H17F2NO2/c1-16-9(15)10(6-11(12,13)7-10)8-3-2-4-14-5-8/h8,14H,2-7H2,1H3 |
| Standard InChI Key | VYCNAOYBZIYLCK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC(C1)(F)F)C2CCCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclobutane ring, a strained four-membered carbon structure, substituted with two fluorine atoms at the 3-position and a piperidine group at the 1-position. The methyl ester at the 1-carboxylate position contributes to its stability and reactivity. The hydrochloride salt form, with the molecular formula , has a molecular weight of 265.69 g/mol. The piperidine moiety, a six-membered amine ring, introduces basicity, while fluorine atoms enhance electronegativity and metabolic stability.
Solubility and Stability
The hydrochloride salt significantly improves solubility in polar solvents, facilitating its use in biological assays. The cyclobutane ring’s strain increases reactivity, making the compound prone to ring-opening under extreme conditions, though fluorine substitution mitigates this by stabilizing the σ-bond framework.
Synthesis and Manufacturing
Functionalization Steps
Subsequent steps involve decarboxylation and ester exchange to introduce the piperidine group. Piperidine incorporation typically employs nucleophilic substitution or reductive amination, though specific conditions for this compound remain proprietary. The final hydrochloride salt is formed via acid-base titration, as evidenced by analogous syntheses of imidazole-containing cyclobutanes .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low diastereoselectivity in cyclobutane formation. Advances in photocatalyzed [2+2] cycloadditions could improve yields and stereochemical control .
Mechanistic Elucidation
Detailed pharmacokinetic studies are needed to assess blood-brain barrier penetration and off-target effects. Molecular dynamics simulations could predict binding modes to receptors like 5-HT.
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